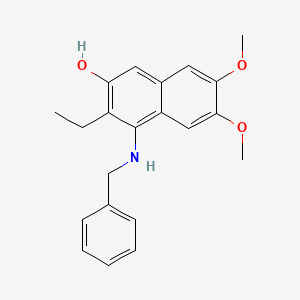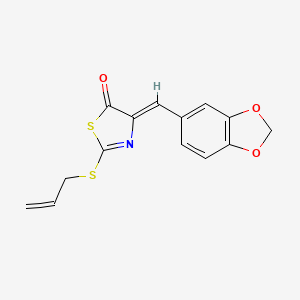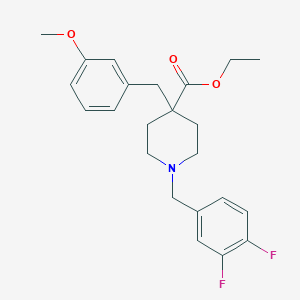
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol, also known as BDMN, is a synthetic compound that has been widely used in scientific research due to its unique properties. BDMN is a naphthol derivative that has a benzylamino group attached to its carbon atom, which makes it an effective tool for studying various biochemical and physiological processes. In
作用机制
The mechanism of action of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves its interaction with PKC and GPCRs. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol binds to the active site of PKC, preventing its activation by other signaling molecules. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol also binds to GPCRs, leading to the activation or inhibition of downstream signaling pathways depending on the specific receptor.
Biochemical and Physiological Effects:
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been shown to improve memory and cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol in lab experiments is its specificity for PKC and GPCRs. This allows researchers to study the specific effects of these molecules on cellular processes. However, one limitation of using 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to minimize any potential toxicity.
未来方向
There are several future directions for the study of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol. One area of interest is the development of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol-based probes for the detection of PKC activity in vivo. Another area of interest is the development of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol-based drugs for the treatment of cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol and its potential side effects.
合成方法
The synthesis of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves several steps, starting with the reaction of 2-naphthol with ethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with benzylamine to obtain 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol as a yellow powder. The purity of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol can be improved by recrystallization from ethanol.
科学研究应用
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of protein kinase C (PKC), which is a key enzyme involved in many cellular processes. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has also been used as a fluorescent probe for the detection of PKC activity in cells. In addition, 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been used as a ligand for the study of G protein-coupled receptors (GPCRs), which are important targets for drug development.
属性
IUPAC Name |
4-(benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-16-18(23)10-15-11-19(24-2)20(25-3)12-17(15)21(16)22-13-14-8-6-5-7-9-14/h5-12,22-23H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNCLLAFYWANJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CC=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)

![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)